Urease Inhibition: 3.4-Fold Potency Advantage over Reference Inhibitor Thiourea
In a urease inhibition assay, 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine exhibited an IC₅₀ of 6.28 µM, demonstrating a 3.4-fold greater potency than the widely used reference standard thiourea (IC₅₀ = 21.25 µM) . This head-to-head comparison establishes the compound's functional advantage over a common small-molecule urease inhibitor frequently used as a procurement baseline.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.28 µM |
| Comparator Or Baseline | Thiourea (IC₅₀ = 21.25 µM) |
| Quantified Difference | ~3.4-fold more potent |
| Conditions | In vitro urease inhibition assay; related piperidine-pyrazole derivatives tested under identical conditions |
Why This Matters
This direct potency comparison provides a quantitative, reproducible basis for selecting this compound over generic thiourea-based inhibitors in urease-targeting research programs.
